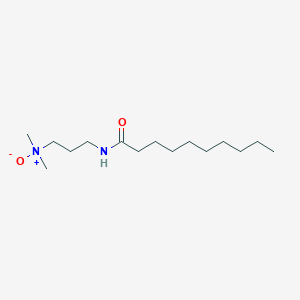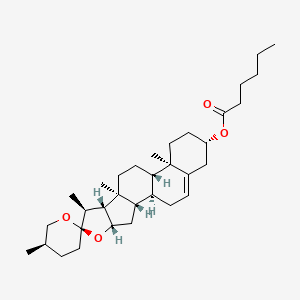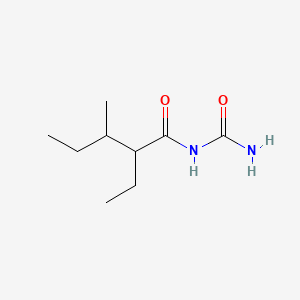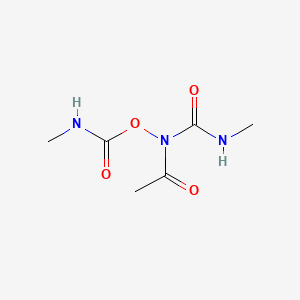
Carbonic acid, (3-iodophenyl)methyl octyl ester
Übersicht
Beschreibung
Carbonic acid, (3-iodophenyl)methyl octyl ester is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Fragrance Ingredient Review
Carbonic acid, methyl phenylmethyl ester, a related compound, has been extensively reviewed for its use as a fragrance ingredient. This compound is part of the Aryl Alkyl Alcohol Simple Acid Esters group, commonly used in fragrances. The review covered various aspects including physical properties, acute toxicity, skin irritation, and skin sensitization (McGinty, Letizia, & Api, 2012).
Antiviral Effects
A study on octyl gallate, which shares a similar structure with the target compound, showed significant antiviral effects against both DNA and RNA viruses. This compound demonstrated strong activity against herpes simplex virus type 1 and other RNA viruses, indicating potential for antiviral applications (Uozaki et al., 2007).
Organic Photovoltaics
In the field of organic photovoltaics, fullerene derivatives similar to the target compound are used as n-type materials. Their electronic structures, influenced by both the fullerene backbone and side chains, are crucial for their performance in solar cells (Nakanishi et al., 2014).
Liquid Chromatography Applications
Another study utilized octylsilyl columns for the separation and quantitation of free fatty acids and fatty acid methyl esters. This indicates a potential application in analytical chemistry, particularly in the separation of complex mixtures (Aveldaño, Vanrollins, & Horrocks, 1983).
Epoxidation of Alkenes
Carbonic acid methyl ester has been used in a chemoenzymatic process for the epoxidation of alkenes, demonstrating potential utility in organic synthesis and chemical manufacturing (Rüsch gen. Klaas and & Warwel, 1999).
Carbon Dioxide Utilization
The target compound may find application in reactions involving carbon dioxide. Compounds like carbonic acid esters play a role in chemical reactions with CO2, leading to the formation of various industrially relevant products (Omae, 2006).
Eigenschaften
CAS-Nummer |
60075-90-3 |
|---|---|
Produktname |
Carbonic acid, (3-iodophenyl)methyl octyl ester |
Molekularformel |
C16H23IO3 |
Molekulargewicht |
390.26 g/mol |
IUPAC-Name |
(3-iodophenyl)methyl octyl carbonate |
InChI |
InChI=1S/C16H23IO3/c1-2-3-4-5-6-7-11-19-16(18)20-13-14-9-8-10-15(17)12-14/h8-10,12H,2-7,11,13H2,1H3 |
InChI-Schlüssel |
URZZTNWVBJWZGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)OCC1=CC(=CC=C1)I |
Kanonische SMILES |
CCCCCCCCOC(=O)OCC1=CC(=CC=C1)I |
Aussehen |
Solid powder |
Andere CAS-Nummern |
60075-90-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Carbonic acid, (3-iodophenyl)methyl octyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















